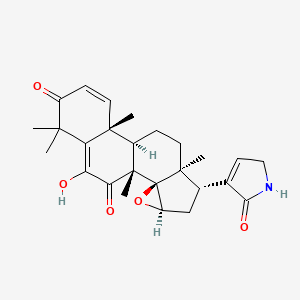

Walsuralactam A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Walsuralactam A is a naturally occurring compound extracted from the plant Walsura yunnanensis. It belongs to the class of triterpenoids and has shown significant potential in medicinal applications, particularly in the treatment and prevention of tumors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Walsuralactam A can be synthesized through various chemical reactions involving the plant Walsura yunnanensis. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be further purified to achieve a purity of 98% or higher .

Industrial Production Methods

The industrial production of this compound involves large-scale extraction from the plant Walsura yunnanensis. The process includes the use of solvents and various purification techniques to isolate the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

Walsuralactam A undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in medicinal applications .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Walsuralactam A exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by interfering with their metabolic processes. The compound targets specific enzymes and proteins involved in cell proliferation and survival, leading to the death of cancer cells .

Comparación Con Compuestos Similares

Walsuralactam A is unique among triterpenoids due to its specific structure and biological activity. Similar compounds include:

Cedrelone: Another triterpenoid with similar biological activity.

11beta-Hydroxycedrelone: A derivative of Cedrelone with additional hydroxyl groups.

Walsuronoid B: Another compound from the Walsura genus with similar properties.

1,3-Diacetylvilasinin: A triterpenoid with acetyl groups.

Toosendanin: A triterpenoid with significant biological activity.

These compounds share similar structures but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for further research and development.

Actividad Biológica

Walsuralactam A is a compound derived from natural sources, particularly known for its diverse biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and data.

Chemical Structure and Properties

This compound belongs to the class of compounds known as lactams, which are cyclic amides. The specific structure of this compound influences its biological activity, particularly in its interactions with various biological targets.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens.

- Bacterial Activity : Studies have shown that this compound has potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against Escherichia coli and 6.63 mg/mL against Staphylococcus aureus .

- Fungal Activity : The compound also shows antifungal activity, although specific MIC values for fungal strains require further investigation.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| Fungal Strains | TBD |

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties in various models:

- In Vivo Studies : In carrageenan-induced rat paw edema models, this compound significantly reduced inflammation, with effectiveness measured at 94.69% inhibition at 3 hours post-administration .

- Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Cytotoxicity and Cancer Research

Research indicates that this compound may have cytotoxic effects on cancer cell lines:

- Cell Lines Tested : The compound was tested on neuroblastoma and colon cancer cells, showing dose-dependent inhibition of cell growth.

- Mechanism : It appears to induce apoptosis through intrinsic and extrinsic pathways, activating caspases such as caspase-8 and caspase-9 .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Neuroblastoma | TBD | Apoptosis induction |

| Colon Cancer | TBD | Caspase activation |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Properties : This study focused on the synthesis and evaluation of this compound derivatives, confirming their enhanced antimicrobial activity compared to standard antibiotics .

- Anti-inflammatory Research : Another study demonstrated that this compound significantly reduced inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .

- Cytotoxicity in Cancer Research : Research involving neuroblastoma cells revealed that this compound could inhibit tumor growth effectively, indicating its potential as a chemotherapeutic agent .

Propiedades

IUPAC Name |

(1R,2R,4R,6R,7S,10R,11R)-17-hydroxy-1,7,11,15,15-pentamethyl-6-(5-oxo-1,2-dihydropyrrol-4-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO5/c1-22(2)16(28)7-9-23(3)15-6-10-24(4)14(13-8-11-27-21(13)31)12-17-26(24,32-17)25(15,5)20(30)18(29)19(22)23/h7-9,14-15,17,29H,6,10-12H2,1-5H3,(H,27,31)/t14-,15+,17+,23+,24-,25-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYOJXZXQUDNJO-OTCYVHTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2CCC4(C35C(O5)CC4C6=CCNC6=O)C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=CCNC6=O)C)O)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.